5-Bromo-N-methyl-2-nitroaniline
CAS No.: 302800-13-1
Cat. No.: VC2031562
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302800-13-1 |
---|---|
Molecular Formula | C7H7BrN2O2 |
Molecular Weight | 231.05 g/mol |
IUPAC Name | 5-bromo-N-methyl-2-nitroaniline |
Standard InChI | InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 |
Standard InChI Key | FTVGSRGPTYFWRQ-UHFFFAOYSA-N |
SMILES | CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Canonical SMILES | CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
5-Bromo-N-methyl-2-nitroaniline consists of a benzene ring with three substituents: a bromine atom at the 5-position, a nitro group at the 2-position, and a methylamino group. This arrangement of functional groups creates a molecule with distinctive chemical and physical properties.
Basic Chemical Information
Parameter | Value |
---|---|
Chemical Name | 5-Bromo-N-methyl-2-nitroaniline |
CAS Number | 302800-13-1 |
Molecular Formula | C₇H₇BrN₂O₂ |
Molecular Weight | 231.047 g/mol |
SMILES | CNC1=C(C=CC(=C1)Br)N+[O-] |
InChI | InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 |
InChIKey | FTVGSRGPTYFWRQ-UHFFFAOYSA-N |
The compound features several important structural elements that contribute to its reactivity and applications. The nitro group (-NO₂) serves as a powerful electron-withdrawing group, while the methylamino group (-NHCH₃) acts as an electron-donating group. The bromine atom provides opportunities for further chemical transformations through various coupling reactions .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-Bromo-N-methyl-2-nitroaniline is essential for handling, storage, and application in research settings.
Physical Properties
Property | Value |
---|---|
Physical Appearance | Yellow solid |
Density | 1.7±0.1 g/cm³ |
Boiling Point | 327.5±32.0 °C at 760 mmHg |
Flash Point | 151.9±25.1 °C |
Melting Point | Not Available |
The relatively high boiling and flash points indicate that the compound is stable at room temperature and has low volatility .
Mass Spectrometry Data
Mass spectrometry provides valuable information for compound identification:
Adduct | m/z |
---|---|
[M+H]⁺ | 230.97637 |
[M+Na]⁺ | 252.95831 |
[M+NH₄]⁺ | 248.00291 |
[M-H]⁻ | 228.96181 |
The collision cross-section (CCS) for the [M+H]⁺ adduct is approximately 142.1 Ų .
NMR Spectroscopy Data
¹H NMR (400 MHz, CDCl₃):
The NMR spectra confirm the presence of aromatic protons and the methyl group attached to the nitrogen atom.
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 5-Bromo-N-methyl-2-nitroaniline, primarily involving nucleophilic aromatic substitution reactions with various reaction conditions.
Common Synthetic Routes
The most common starting material for synthesizing 5-Bromo-N-methyl-2-nitroaniline is 4-bromo-2-fluoro-1-nitrobenzene, which undergoes nucleophilic aromatic substitution with methylamine under various conditions.
Solvent System | Temperature | Reaction Time | Yield | Conditions |
---|---|---|---|---|
Ethanol/water | 20°C | 48h | 99% | Ambient temperature |
THF/MeOH | 45°C | 12h | 98% | - |
THF | 20°C | 10 min | 97% | Room temperature |
Ethanol | 20°C | 30 min | 95% | Room temperature |
Ethanol/ACN | 20°C | 4h | Not specified | Room temperature |
DCM/THF | 20°C | 16h | 95% | K₂CO₃ as base |
Dioxane/MeOH | 90°C | 3.5h | Not specified | Inert atmosphere |
DMF/THF | 25°C | 18h | Not specified | K₂CO₃, inert atmosphere |
The wide range of reaction conditions demonstrates the versatility of this synthetic approach and provides options for various laboratory settings .
Detailed Synthesis Example
A high-yielding synthesis procedure (95% yield) is as follows:
To a solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.45 mmol) in 20 ml of ethanol at 0°C, 30 ml methylamine (33 wt% in ethanol) was added dropwise. After addition, the reaction mixture was gradually warmed to room temperature and stirred for 25 minutes. The mixture was concentrated under reduced pressure to yield 5-Bromo-N-methyl-2-nitroaniline (9.13 g) as a yellow solid .
Another efficient approach with 98% yield:
To a mixture of 4-bromo-2-fluoro-1-nitrobenzene (25.0 g, 113.0 mmol) in MeOH (100.0 mL) and THF (50.0 mL) was added MeNH₂ (67.5 mL, 135.0 mmol, 2 M in THF) dropwise. The mixture was stirred at 10°C for 12 hours. Additional MeNH₂ (60.0 mL, 2 M in THF) was added, and the mixture was stirred at 45°C for 12 hours. After concentration in vacuo, water (200.0 mL) was added, and the mixture was extracted with EtOAc (200.0 mL x 2). The organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give 5-bromo-N-methyl-2-nitroaniline (25.5 g, 98% yield) as a yellow solid .
Applications and Uses
5-Bromo-N-methyl-2-nitroaniline serves multiple important functions in research and industry.
Pharmaceutical Applications
The compound has significant value in pharmaceutical research:
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Antibiotic and antiviral research: Used as a building block or intermediate in the synthesis of novel antimicrobial compounds
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Medicinal chemistry: Serves as a valuable synthon due to its functionalized structure that allows for further chemical modifications
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Drug development: The combination of nitro, bromo, and methylamino groups provides a scaffold for developing compounds with potential therapeutic activity
Analytical and Research Applications
Beyond pharmaceuticals, the compound finds application in:
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Fluorescent probe development: The conjugated structure allows for fluorescent properties useful in biological imaging
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Staining applications: Used in microscopy and histology for specialized staining procedures
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Chemical research: Serves as a model compound for studying aromatic substitution reactions and electronic effects in aromatic systems
Hazard Type | Classification |
---|---|
Acute Toxicity (Oral/Dermal/Inhalation) | Category 4 |
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Skin Sensitization | Category 1 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |
Environmental Hazard (Long-term) | Category 1 |
The compound is harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and can potentially cause allergic skin reactions .
Type | HazMat fee for 500 gram (Estimated) |
---|---|
Excepted Quantity | USD 0.00 |
Limited Quantity | USD 15-60 |
Inaccessible (Haz class 6.1), Domestic | USD 80+ |
Inaccessible (Haz class 6.1), International | USD 150+ |
Accessible (Haz class 3, 4, 5 or 8), Domestic | USD 100+ |
Accessible (Haz class 3, 4, 5 or 8), International | USD 200+ |
For air shipment, the compound can be shipped in Excepted Quantity (each bottle), which is up to 1g/1mL for class 6.1 packing group I or II .
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